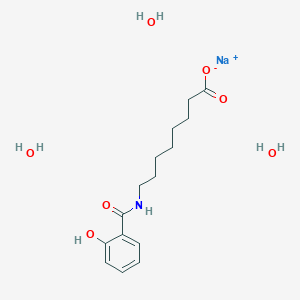![molecular formula C6H5BrN4 B12955034 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method includes the following steps :
Starting Materials: tert-Butyl carbazate and 2,5-dimethoxy tetrahydrofuran are used as starting materials to synthesize an intermediate, 1-Boc-1-aminopyrrole.
Intermediate Reactions: The intermediate is then reacted with methanesulfonic acid isocyanate to form another intermediate, 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: This intermediate undergoes deamination under acidic conditions to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.
Ring Closure: The intermediate is then subjected to a ring closure reaction with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine.
Bromination: Finally, the compound is brominated to obtain this compound.
Análisis De Reacciones Químicas
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: It can be used in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research :
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).
Pharmaceuticals: The compound is explored for its potential use in developing new drugs due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for certain cancers .
Comparación Con Compuestos Similares
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar in structure but with the bromine atom at a different position, which can lead to different reactivity and biological activity.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H5BrN4 |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
Clave InChI |
WZCLJLQZDTWHRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C(=NC(=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)


